5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

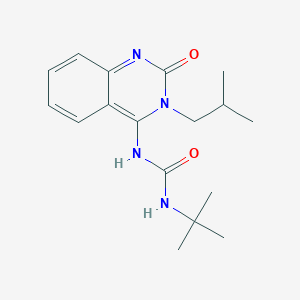

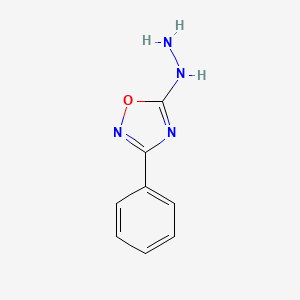

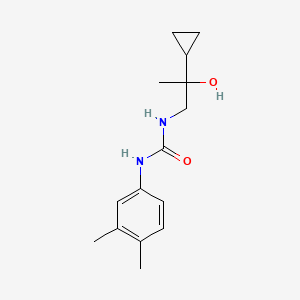

5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole is a compound with the CAS Number: 7627-10-3 . It has a molecular weight of 176.18 . The compound is a powder at room temperature .

Synthesis Analysis

1,2,4-oxadiazoles, including this compound, have been synthesized by several research groups as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in drug discovery .Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of these compounds involves the use of nitrogen- and oxygen-containing scaffolds .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 169-171 degrees Celsius .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole is involved in various chemical reactions leading to the synthesis of novel compounds. For instance, its reaction with bromine in acetic acid yields hydrazone perbromides or hydrazonyl bromides, which upon further treatment result in the formation of new 1,2,4-triazolo[3,4-b][1,3,4]oxadiazole ring systems (Butler, Lambe, & Scott, 1972). This indicates its potential in creating diverse chemical structures through nucleophilic attacks and cyclization processes.

Ring Rearrangements

The compound plays a role in ring rearrangements, as observed in the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine or methylhydrazine. This reaction path is influenced by the nature of the nucleophile and the substituent at C(3), leading to various structural rearrangements and the formation of new compounds, such as hydrazones and triazoles (Buscemi et al., 2006).

Photoinduced Molecular Rearrangements

In the presence of nitrogen nucleophiles, this compound undergoes photoinduced molecular rearrangements. This process involves the cleavage of the ring O−N bond and the formation of open-chain intermediates, eventually developing into 1,2,4-triazolin-5-ones or 1,2,4-triazoles (Buscemi, Vivona, & Caronna, 1996). This highlights its utility in photochemistry and the potential to synthesize various heterocyclic compounds.

Apoptosis Induction and Anticancer Research

The compound is also involved in apoptosis induction, a critical process in cancer research. For instance, 3-aryl-5-aryl-1,2,4-oxadiazoles, a derivative of this compound, have been identified as apoptosis inducers, demonstrating potential as anticancer agents (Cai, Drewe, & Kasibhatla, 2006). This application is crucial in the development of new therapeutic strategies against cancer.

Synthesis of Antitumor Agents

The synthesis and screening of new derivatives of 1,2,4-oxadiazole, such as those containing the this compound moiety, have shown potential as antitumor agents. These compounds have been evaluated against colon carcinoma cell lines, indicating their potential use in cancer therapy (Abdelrehim, 2021).

Mecanismo De Acción

Target of Action

Similar compounds in the 1,2,4-oxadiazole family have been reported to exhibit anti-infective properties , suggesting that they may target proteins or enzymes essential for the survival of infectious agents.

Mode of Action

It is known that many oxadiazole derivatives interact with their targets through hydrogen bonding . The electronegative nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors, facilitating interactions with target proteins or enzymes .

Biochemical Pathways

Given the anti-infective properties of related oxadiazole compounds , it is plausible that this compound interferes with pathways critical to the survival or replication of infectious agents.

Result of Action

Based on the reported anti-infective properties of related oxadiazole compounds , it is likely that this compound exerts its effects by inhibiting the growth or replication of infectious agents.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Direcciones Futuras

The future directions for 5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole and similar compounds involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . This necessitates the development of new chemical entities to act against these microorganisms .

Propiedades

IUPAC Name |

(3-phenyl-1,2,4-oxadiazol-5-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEMASDGXBAGRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7627-10-3 |

Source

|

| Record name | 5-hydrazinyl-3-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2979587.png)

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B2979596.png)

![6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2979597.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2979601.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2979607.png)

![7-(4-fluorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2979608.png)

![(E)-ethyl 2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2979609.png)